molecular formula C17H20FN3O B12163114 2-(azepan-1-ylmethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one

2-(azepan-1-ylmethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B12163114
M. Wt: 301.36 g/mol
InChI Key: NAOJUGPYMCQESM-UHFFFAOYSA-N
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Description

2-(azepan-1-ylmethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by the presence of a pyridazinone core, substituted with an azepane ring and a fluorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-ylmethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyridazinone core.

    Attachment of the Azepane Ring: The azepane ring can be attached through a nucleophilic substitution reaction, where an azepane derivative reacts with a suitable leaving group on the pyridazinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods, and the development of scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-ylmethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazinone core or the fluorophenyl group are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides, under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(azepan-1-ylmethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Pharmacology: Research focuses on the compound’s interaction with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.

    Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms, particularly those involving pyridazinone derivatives.

    Industrial Applications: The compound may be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(azepan-1-ylmethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(azepan-1-ylmethyl)-6-phenylpyridazin-3(2H)-one: Similar structure but lacks the fluorine atom on the phenyl group.

    2-(piperidin-1-ylmethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one: Similar structure but contains a piperidine ring instead of an azepane ring.

    2-(azepan-1-ylmethyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one: Similar structure but the fluorine atom is positioned differently on the phenyl group.

Uniqueness

2-(azepan-1-ylmethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one is unique due to the specific combination of the azepane ring, fluorophenyl group, and pyridazinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H20FN3O

Molecular Weight

301.36 g/mol

IUPAC Name

2-(azepan-1-ylmethyl)-6-(2-fluorophenyl)pyridazin-3-one

InChI

InChI=1S/C17H20FN3O/c18-15-8-4-3-7-14(15)16-9-10-17(22)21(19-16)13-20-11-5-1-2-6-12-20/h3-4,7-10H,1-2,5-6,11-13H2

InChI Key

NAOJUGPYMCQESM-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F

Origin of Product

United States

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